molecular formula C16H16N2O3 B2576460 6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid CAS No. 2090331-36-3

6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid

Cat. No.: B2576460
CAS No.: 2090331-36-3
M. Wt: 284.315
InChI Key: FTOHIXAAWNXHRM-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

6-benzyl-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-15-8-12(16(20)21)13-10-18(7-6-14(13)17-15)9-11-4-2-1-3-5-11/h1-5,8H,6-7,9-10H2,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTOHIXAAWNXHRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC(=O)C=C2C(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of 6-benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid involves its interaction with specific molecular targets in biological systems. The hydroxy and carboxylic acid groups allow it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of metabolic pathways in microbes or cancer cells, resulting in their death or reduced proliferation.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 2090331-36-3
  • Molecular Formula : C₁₆H₁₆N₂O₃
  • Molecular Weight : 284.31 g/mol
  • Key Features : A bicyclic naphthyridine derivative with a benzyl group at position 6, a hydroxyl group at position 2, and a carboxylic acid moiety at position 2. The structure combines a partially hydrogenated naphthyridine core with polar (carboxylic acid, hydroxyl) and lipophilic (benzyl) substituents .

Comparison with Structural Analogs

Structural Variations and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS No. Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid 2090331-36-3 -COOH (C4), -OH (C2), -Benzyl (N6) C₁₆H₁₆N₂O₃ 284.31 High polarity due to -COOH and -OH
6-Benzyl-4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one 70336-89-9 -C=O (C2), -OH (C4), -Benzyl (N6) C₁₆H₁₆N₂O₂ 268.31 Ketone at C2 may enhance rigidity
6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride 1490622-21-3 -COOH (C4), -CH₃ (N6), HCl salt C₁₁H₁₄Cl₂N₂O₂ 293.15 Improved solubility via HCl salt
Methyl 6-benzyl-2-chloro-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylate - -COOCH₃ (C4), -Cl (C2), -Benzyl (N6) C₁₇H₁₇ClN₂O₂ 316.78 Lipophilic ester; potential prodrug
6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine - -CH₃ (C3), -Benzyl (N6) C₁₅H₁₈N₂ 226.32 Reduced polarity; enhanced CNS penetration

Key Differences and Implications

Functional Group Positioning: The hydroxyl group at C2 in the target compound (vs. C4 in CAS 70336-89-9) alters hydrogen-bonding interactions. Substitution of -COOH with -COOCH₃ (methyl ester) increases lipophilicity, as seen in the methyl ester analog (CID 90489662), which could enhance membrane permeability .

Benzyl vs. This difference may influence binding affinity in biological targets .

Salt Forms and Solubility :

  • The dihydrochloride salt of the methyl-substituted analog (CAS 1490622-21-3) demonstrates higher aqueous solubility than the free carboxylic acid form, a critical factor for formulation .

Reactivity and Stability

  • Decarboxylation Tendency: Carboxylic acid derivatives like the target compound are prone to decarboxylation under high temperatures. For example, 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid undergoes decarboxylation at 250°C to yield a naphthyridinone .
  • Ester Hydrolysis : The methyl ester analog (CID 90489662) can hydrolyze to the carboxylic acid under physiological conditions, making it a viable prodrug candidate .

Q & A

Q. What are the standard synthetic routes for 6-Benzyl-2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclization of substituted pyridine precursors with carboxylic acid derivatives under acidic or basic conditions. For example, heating a pyridine derivative with a benzyl-substituted carboxylic acid promotes cyclization to form the naphthyridine core . Reaction parameters such as temperature, solvent polarity, and catalyst presence significantly impact yield. Polar aprotic solvents (e.g., DMF) enhance reaction rates, while temperatures >100°C are often required for efficient cyclization .
  • Table 1 : Comparison of Synthesis Methods
PrecursorSolventTemp (°C)Yield (%)Reference
Pyridine-ADMF12065
Pyridine-BTHF8048

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^{13}C NMR are critical for confirming the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and the tetrahydro-naphthyridine core (δ 2.5–4.0 ppm for CH2_2 groups) .
  • HPLC-MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (m/z 284.31 for [M+H]+^+), while HPLC with UV detection (λ ~270 nm) assesses purity (>95%) .

Q. What in vitro models are commonly used to assess its biological activity?

  • Methodological Answer :
  • Anticancer Screening : Cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) at concentrations ranging from 1–100 μM .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution methods .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line heterogeneity, solvent choice). To address this:
  • Standardize protocols (e.g., use DMSO as a universal solvent at <0.1% v/v) .
  • Validate results with orthogonal assays (e.g., apoptosis markers alongside cytotoxicity data) .
  • Example : A study reporting weak antibacterial activity (MIC >100 μg/mL) might conflict with another showing moderate activity (MIC 25 μg/mL) due to differences in bacterial strain susceptibility .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodological Answer :
  • Prodrug Design : Introduce ester groups (e.g., methyl or benzyl esters) at the carboxylic acid position to enhance lipophilicity, followed by enzymatic hydrolysis in vivo .
  • Formulation : Use cyclodextrin-based complexes or lipid nanoparticles to improve aqueous solubility .
  • Table 2 : Solubility Enhancement Strategies
StrategySolubility (mg/mL)Bioavailability (%)Reference
Free Acid0.0510
Methyl Ester1.235
Cyclodextrin2.850

Q. How does regioselectivity in functionalization impact the compound’s reactivity?

  • Methodological Answer : The hydroxy and carboxylic acid groups direct electrophilic substitutions. For example:
  • Decarboxylation : Heating the compound at 250°C removes CO2_2, yielding 6-benzyl-1,6-naphthyridin-5-one, a key intermediate for further derivatization .
  • Esterification : Reacting with benzyl bromide in the presence of K2_2CO3_3 selectively targets the carboxylic acid, leaving the hydroxy group intact .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show minimal activity?

  • Methodological Answer : Contradictions may stem from:
  • Cell Line Variability : Sensitivity differences between adherent (e.g., HeLa) and suspension (e.g., Jurkat) cell lines .
  • Metabolic Activation : Prodrug requirements (e.g., liver microsome activation) not replicated in in vitro setups .
  • Solution : Cross-validate using 3D cell cultures or patient-derived xenograft (PDX) models to mimic in vivo conditions .

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